molecular formula C14H15NO B1320722 3-Methyl-4-(2-methylphenoxy)aniline CAS No. 860573-00-8

3-Methyl-4-(2-methylphenoxy)aniline

Cat. No. B1320722
M. Wt: 213.27 g/mol
InChI Key: KMJOAOYCGNYUPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives often involves the reaction of aniline with other chemical reagents. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde involves the formation of N-hydroxymethyl aniline as a key intermediate . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reaction followed by an addition reaction is another example of aniline derivative synthesis . These methods could potentially be adapted for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be elucidated using various spectroscopic techniques. For example, the study of para-substituted 2-hydroxy-3-methoxybenzalideneanilines used FT-IR and NMR spectroscopy to determine the structures of the synthesized Schiff bases . Similarly, the structure of synthesized aniline-co-3-methyl thiophene copolymers was characterized using UV-visible and Fourier transform-infrared spectroscopy . These techniques could be employed to analyze the molecular structure of 3-Methyl-4-(2-methylphenoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl resulted in cyclometalation, methyl migration, and hydrogenation . Another study reported the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl] aniline with phosphorus oxychloride and thiophosphoryl chloride, leading to the formation of heterocyclic products . These examples demonstrate the reactivity of aniline derivatives and suggest that 3-Methyl-4-(2-methylphenoxy)aniline could also participate in various chemical reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be significantly affected by the substituents on the aniline ring. For instance, the conductivity and thermal stability of aniline-co-3-methyl thiophene copolymers were found to be dependent on the monomer concentration . The study of 2,3-dihydro-2-[(o- and p-substituted)anilinylidene]-1H-4-(p-methylphenyl)-7-[(o- and p-methyl)phenoxy]-1,5-benzodiazepines also highlighted the importance of substituents in determining the spectral properties of the compounds . These findings suggest that the physical and chemical properties of 3-Methyl-4-(2-methylphenoxy)aniline would be influenced by its methyl and methoxy substituents.

Scientific Research Applications

1. Bi-functionalized Luminescent Metal-Organic Frameworks

A study by Jin and Yan (2021) in "Talanta" discusses the design of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for the detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This framework shows potential for monitoring 4-AP concentrations in the human urinary system, indicating applications in health screening and pre-diagnosis (Jin & Yan, 2021).

2. Synthesis of Aniline Derivatives

Research in "Applied Chemical Industry" by Wen Zi-qiang (2007) focuses on the synthesis of various aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. The process emphasizes high yield and minimal environmental impact, highlighting the chemical's role in the development of sustainable synthetic methods (Wen Zi-qiang, 2007).

3. Catalytic Oxidation of Phenolic and Aniline Compounds

A study published in the "Journal of Hazardous Materials" by Zhang et al. (2009) explores the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds. This research suggests potential environmental applications for the removal of these compounds from aqueous solutions (Zhang et al., 2009).

4. Medicinal Chemistry Applications

Kenny et al. (2004) in "Journal of Medicinal Chemistry" discuss the synthesis and characterization of various metabolites of diclofenac, including aniline derivatives. The study provides insights into the biochemical pathways and potential therapeutic implications of these compounds (Kenny et al., 2004).

5. Schiff Base Complexes in Inorganic Chemistry

Osowole (2011) in "International Journal of Inorganic Chemistry" investigates Schiff base complexes involving 4-(thiophen-3-yl)-aniline. The study provides detailed characterizations of these complexes, contributing to the understanding of their chemical and physical properties (Osowole, 2011).

6. Uptake Monitoring Using Modified Zeolites

Research in "Analytica Chimica Acta" by Razee and Masujima (2002) explores the uptake of aniline derivatives using modified zeolites. The study evaluates the efficiency of zeolites in removing environmental pollutants, which could have implications for environmental monitoring and remediation (Razee & Masujima, 2002).

properties

IUPAC Name

3-methyl-4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJOAOYCGNYUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(2-methylphenoxy)aniline

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